molecular formula C15H12ClN5O2 B4522211 4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide

4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide

Cat. No.: B4522211
M. Wt: 329.74 g/mol
InChI Key: AJUDXVNEMCPDLT-UHFFFAOYSA-N
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Description

4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a tetrazole ring, which is known for its stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide typically involves a multi-step process:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc oxide.

    Coupling Reaction: The tetrazole derivative is then coupled with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like sodium amide or thiourea.

Major Products:

    Oxidation: Formation of 4-hydroxy-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide.

    Reduction: Formation of 4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzylamine.

    Substitution: Formation of 4-amino-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide.

Scientific Research Applications

4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    4-chloro-N-[3-methoxy-4-(triazol-1-yl)phenyl]benzamide: Similar structure but with a triazole ring instead of a tetrazole ring.

    4-chloro-N-[3-methoxy-4-(imidazol-1-yl)phenyl]benzamide: Contains an imidazole ring instead of a tetrazole ring.

Uniqueness: 4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in hydrogen bonding, making it a valuable scaffold in drug design.

Properties

IUPAC Name

4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2/c1-23-14-8-12(6-7-13(14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUDXVNEMCPDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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